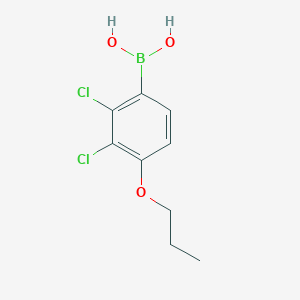

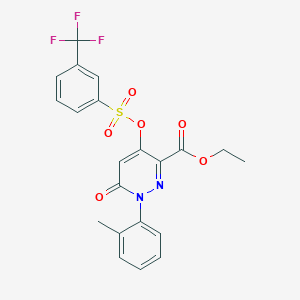

![molecular formula C15H13N3O2S B2384192 N-(2-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-82-3](/img/structure/B2384192.png)

N-(2-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of “N-(2-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” was not found in the available resources.Scientific Research Applications

Synthesis of Pyrrolo[1,2-a]pyrimidines

Pyrrolo[1,2-a]pyrimidines are synthesized as a synthetic application of NH-pyrroles. These heterocycles play a crucial role in pharmaceuticals and agrochemicals. The construction of pyrrole scaffolds with diverse substituents and a free NH group is challenging. However, a metal-free method has been developed for the synthesis of unsymmetrically tetrasubstituted NH-pyrroles using a consecutive chemoselective double cyanation. The resulting pyrrolo[1,2-a]pyrimidines exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties .

Anticancer Activity

While specific studies on the compound itself are limited, pyrimidine derivatives have been widely investigated for their anticancer activity. The presence of pyrimidine in the structure of DNA and RNA underscores its importance. Notably, 5-halogenated derivatives of pyrimidine were among the first analogs tested for biological activity .

Triazolopyridine Scaffold and Bioactivity

The triazolopyridine scaffold, an isostere of the purine ring, has attracted attention due to its bioactivity. Although not directly related to our compound, it’s worth noting that compounds containing the triazolopyridine ring have been studied for their analeptic activity .

Mechanism of Action

Target of Action

Similar compounds, such as thieno[3,2-d]pyrimidines, have been found to exhibit antimicrobial activity against pseudomonas aeruginosa . They are also known to inhibit certain vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

It’s worth noting that similar compounds, such as imidazo[1,2-a]pyridine analogues, have been found to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . The mode of action of these compounds is based on their structure–activity relationship and various scaffold hopping strategies .

Biochemical Pathways

Similar compounds, such as pyrimidines, are known to inhibit the expression and activities of certain vital inflammatory mediators . This suggests that the compound may interact with similar biochemical pathways.

Result of Action

Similar compounds have been found to exhibit antimicrobial properties against both gram-positive and gram-negative bacteria and the candida albicans fungal strain .

Future Directions

Pyrimidines have shown a range of pharmacological effects, and there is ongoing research into their potential applications . Future research may focus on the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name |

N-(2-ethylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-2-10-5-3-4-6-12(10)17-13(19)11-9-16-15-18(14(11)20)7-8-21-15/h3-9H,2H2,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWVMXDHHBHFFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)C=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

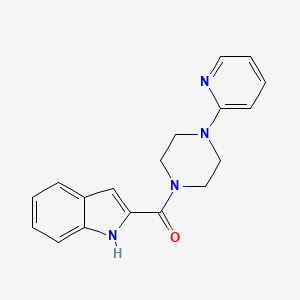

![N-benzyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2384110.png)

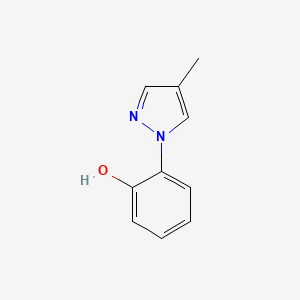

![4-(2-Ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2384115.png)

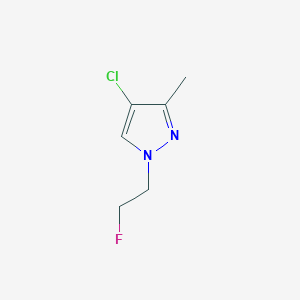

![2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide](/img/structure/B2384124.png)

![(Z)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2384126.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-indolizin-2-ylmethanone](/img/structure/B2384129.png)

![2-(3,4-dimethoxyphenyl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2384132.png)